Fmoc-Arg(Pbf)-OH

Catalog No.
S762663
CAS No.
154445-77-9
M.F
C34H40N4O7S
M. Wt
648.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Arg(Pbf)-OH

CAS Number

154445-77-9

Product Name

Fmoc-Arg(Pbf)-OH

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C34H40N4O7S

Molecular Weight

648.8 g/mol

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1

InChI Key

HNICLNKVURBTKV-NDEPHWFRSA-N

SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Fmoc-Arg(Pbf)-OH (Fmoc-L-Arginine(Pentoxybenzoyl)-OH) is a key building block used in Solid Phase Peptide Synthesis (SPPS) for incorporating the amino acid Arginine (Arg) into peptide sequences. SPPS is a powerful technique for efficiently synthesizing peptides, which are short chains of amino acids that play crucial roles in various biological processes [].

Advantages of Fmoc-Arg(Pbf)-OH in SPPS

Fmoc-Arg(Pbf)-OH is widely employed as the standard derivative for introducing Arginine during Fmoc-based SPPS [, ]. Here's why it's a preferred choice:

  • Pbf Protecting Group: Fmoc-Arg(Pbf)-OH features a Pbf (Pentoxybenzoyl) group as a temporary protecting group for the side chain of Arginine. This Pbf group offers several advantages. It can be selectively cleaved under moderate acidic conditions (typically using Trifluoroacetic acid or TFA) without affecting other commonly used protecting groups in peptide synthesis []. Additionally, the Pbf group exhibits significantly reduced tryptophan alkylation compared to other Arginine side-chain protecting groups, particularly in the absence of scavengers. This translates to improved yields of the desired peptide by minimizing unwanted side reactions.

Fmoc-Arg(Pbf)-OH is a derivative of arginine that features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a 2,2,4,6,7-pentamethyl-1-benzofulvene (Pbf) protecting group on the guanidino group. This compound is primarily used in solid-phase peptide synthesis due to its stability and ease of handling. Its structural formula is represented as C34H40N4O7S, and it has a molecular weight of approximately 624.77 g/mol .

  • Skin and Eye Irritation: Fmoc-Arg(Pbf)-OH can cause skin and eye irritation [].
  • Respiratory Irritation: Inhalation may cause respiratory irritation [].
  • Standard Safety Precautions: Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling Fmoc-Arg(Pbf)-OH.
Typical of amino acids and their derivatives. It can undergo:

  • Esterification: This process involves converting the carboxylic acid group into an ester.
  • Deprotection: The Fmoc and Pbf groups can be selectively removed under basic or acidic conditions to yield free arginine.
  • Peptide Bond Formation: Fmoc-Arg(Pbf)-OH can react with other amino acids to form peptide bonds during peptide synthesis.

The incorporation of Fmoc-Arg(Pbf)-OH into peptides can be challenging due to its tendency to form inactive δ-lactams during coupling reactions .

While specific biological activities of Fmoc-Arg(Pbf)-OH have not been extensively documented, arginine itself plays crucial roles in various physiological processes. It is involved in protein synthesis, hormone secretion, and immune function. The protected form allows for controlled incorporation into peptides that may exhibit biological activities relevant to research in pharmacology and biochemistry.

The synthesis of Fmoc-Arg(Pbf)-OH typically involves several steps:

  • Esterification: Starting with arginine or its derivatives, the carboxyl group is esterified using reagents like thionyl chloride.
  • Boc Protection: The amino group is protected using a Boc (tert-butyloxycarbonyl) group.
  • Pbf Introduction: The Pbf protecting group is introduced through a reaction with Pbf-Cl under controlled conditions.
  • Deprotection: The Boc group is removed to yield an intermediate.
  • Saponification: The final product is obtained through saponification processes that involve adjusting pH levels and purifying the resulting compound .

Fmoc-Arg(Pbf)-OH is primarily used in:

  • Solid-phase peptide synthesis: It serves as a building block for synthesizing peptides in research and pharmaceutical development.
  • Bioconjugation: Its unique protective groups facilitate the conjugation of peptides to other biomolecules for various applications.

Studies have shown that the use of Fmoc-Arg(Pbf)-OH can lead to complications during solid-phase peptide synthesis due to its propensity to form inactive byproducts. Researchers have developed strategies to mitigate these issues by optimizing reaction conditions such as temperature and solvent choice . For instance, using N-butylpyrrolidinone as a solvent has been proposed to improve coupling efficiency.

Several compounds share structural similarities with Fmoc-Arg(Pbf)-OH. Here are some notable examples:

Compound NameStructure TypeUnique Features
Fmoc-Lys(Boc)-OHLysine derivativeFeatures a Boc protection on the amino group
Fmoc-Glu(OtBu)-OHGlutamic acid derivativeContains t-butyl protection on the carboxylic acid
Fmoc-D-Arg(Pbf)-OHD-form arginineMirror image structure; useful for stereochemical studies

Uniqueness of Fmoc-Arg(Pbf)-OH

What sets Fmoc-Arg(Pbf)-OH apart from these similar compounds is primarily its dual protection strategy (Fmoc and Pbf), which allows for greater control during peptide synthesis while minimizing side reactions compared to other amino acids that may not possess such robust protective groups.

XLogP3

5.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

648.26177080 g/mol

Monoisotopic Mass

648.26177080 g/mol

Heavy Atom Count

46

UNII

G9NZE45G3H

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

154445-77-9

Dates

Modify: 2023-08-15
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

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